molecular formula C27H26N2O6 B15000559 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide

Cat. No.: B15000559
M. Wt: 474.5 g/mol
InChI Key: PFVWQKSBSMHSSV-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an isoquinoline moiety, which contribute to its distinct chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide involves its interaction with molecular targets such as sigma receptors. Sigma receptors are proteins found in the central nervous system and peripheral tissues, and they play a role in cell proliferation and survival. The compound binds to these receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide is unique due to its specific combination of methoxy groups and the isoquinoline moiety, which confer distinct chemical properties and biological activities. Its ability to interact with sigma receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-hydroxybenzamide

InChI

InChI=1S/C27H26N2O6/c1-32-23-12-16-9-10-28-21(19(16)14-25(23)34-3)11-17-13-24(33-2)26(35-4)15-20(17)29-27(31)18-7-5-6-8-22(18)30/h5-10,12-15,30H,11H2,1-4H3,(H,29,31)

InChI Key

PFVWQKSBSMHSSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4O)OC)OC)OC

Origin of Product

United States

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